3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile
Description
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is a fluorinated oxolane derivative characterized by a carbonitrile group at the 3-position of the oxolane (tetrahydrofuran) ring and a 3-fluoro-2-hydroxypropyl (FHP) substituent. This compound has garnered attention in medicinal chemistry for its structural features, which contribute to selective binding to monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The FHP group, containing both fluorine and hydroxyl moieties, enhances binding affinity to MAO-B while minimizing off-target interactions with tau aggregates, a common issue in earlier tracers like [18F]THK-5351 . The carbonitrile group further modulates solubility and pharmacokinetics, enabling rapid brain uptake and clearance—a critical feature for in vivo imaging agents .
Properties
Molecular Formula |
C8H12FNO2 |
|---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
3-(3-fluoro-2-hydroxypropyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C8H12FNO2/c9-4-7(11)3-8(5-10)1-2-12-6-8/h7,11H,1-4,6H2 |
InChI Key |
MVDJBSNPYJHUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC(CF)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the hydroxypropyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Cyclization: Formation of the oxolane ring through an intramolecular cyclization reaction, often catalyzed by a strong acid or base.
Nitrile Introduction: Conversion of the terminal group into a nitrile using reagents like cyanogen bromide (BrCN) or sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods
Industrial production of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an appropriate solvent.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-2-oxopropyl)oxolane-3-carbonitrile.
Reduction: Formation of 3-(3-Fluoro-2-aminopropyl)oxolane-3-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is best understood through comparison with analogous oxolane and fluorinated derivatives. Below is a detailed analysis:
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
Notes:
- MAO-B Binding Affinity: The FHP group in the target compound is critical for high MAO-B affinity (Ki = 2.3 nM), surpassing benzylamino derivatives (QE-9955), which lack this moiety . Comparatively, [18F]SMBT-1, a pyridine-based derivative, shows marginally higher affinity (Ki = 1.8 nM) due to its optimized steric profile .
- Solubility: The carbonitrile group in the target compound improves aqueous solubility (LogP ~1.8) compared to phenylpropyl-substituted oxolanes (LogP ~3.1) . Benzylamino derivatives (QE-9955) exhibit lower solubility due to hydrophobic aromatic groups .
- Selectivity: Unlike [18F]THK-5351 (a tau-binding tracer), the target compound avoids off-target interactions by omitting the 2-amino pyridine group required for tau affinity .
Biological Activity
3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
- Molecular Formula : C8H10FNO2
- Molecular Weight : 173.17 g/mol
- IUPAC Name : 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile
- Canonical SMILES : C1COC(C1(C#N)C(C(F)O)C)O
The biological activity of 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile is primarily attributed to its interaction with specific biomolecular targets. The fluorine atom and hydroxyl group enhance its solubility and bioavailability, which may facilitate its interaction with enzymes and receptors involved in various biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may interact with receptors, influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Research indicates that 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various strains of bacteria and fungi.
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential mechanism for treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study published in Frontiers in Chemistry, researchers evaluated the antimicrobial activity of several derivatives, including 3-(3-Fluoro-2-hydroxypropyl)oxolane-3-carbonitrile. The results showed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Study 2: Cytotoxicity and Cancer Research
Another study focused on the cytotoxic effects of the compound against cancer cell lines. The results indicated that it induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of 15 µM. This suggests that the compound may have potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
